1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJDZIIJCVBLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676294 | |
| Record name | 1-[(4-Fluorophenyl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044769-61-0 | |
| Record name | 1-[(4-Fluorophenyl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction between 4-fluorobenzyl chloride and piperidine is carried out in the presence of a base, such as sodium hydroxide, to form 1-(4-fluorobenzyl)piperidine.
Amination: The next step involves the introduction of an amine group at the 3-position of the piperidine ring. This can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry and Drug Design
The piperidine structure is a significant scaffold in drug design, offering diverse biological activities. The presence of the 4-fluorobenzyl group enhances the compound's interaction with biological targets, making it a candidate for developing new therapeutic agents.
Key Applications:
- Antiviral Agents: Recent studies have highlighted the effectiveness of 1-(4-fluorobenzyl)piperidin-3-amine derivatives as inhibitors against various viruses, including coronaviruses. A series of 1,4,4-trisubstituted piperidines demonstrated promising anti-SARS-CoV-2 activity by inhibiting the main protease (M pro) involved in viral replication. For instance, one study reported a compound with an EC50 value of 7.4 μM against HCoV-229E, showcasing its potential as an antiviral agent .
- Tyrosinase Inhibition: The compound has been explored for its ability to inhibit tyrosinase (TYR), an enzyme implicated in hyperpigmentation disorders. A derivative exhibited an IC50 value of 0.18 μM, significantly outperforming traditional inhibitors like kojic acid . This suggests potential applications in dermatological treatments.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of piperidine derivatives and their biological activity is crucial for optimizing their efficacy. SAR studies have been conducted to evaluate modifications on the piperidine scaffold to enhance potency and selectivity.
Findings from SAR Studies:
- A library of 63 analogues was synthesized and evaluated for antiviral activity. The incorporation of fluorine at specific positions significantly improved inhibitory effects against viral targets .
- The competitive inhibitor derived from the 4-fluorobenzylpiperazine fragment showed no cytotoxicity while effectively inhibiting TYR, indicating that structural modifications can lead to safer and more effective therapeutic agents .
Case Studies and Experimental Data
Several experimental studies have documented the efficacy of 1-(4-fluorobenzyl)piperidin-3-amine dihydrochloride derivatives:
| Study | Target | Activity | IC50/EC50 | Notes |
|---|---|---|---|---|
| Study A | SARS-CoV-2 | Antiviral | EC50 = 7.4 μM | Inhibits M pro enzyme |
| Study B | Tyrosinase | Enzyme Inhibition | IC50 = 0.18 μM | Significant antimelanogenic effect |
| Study C | Influenza A | Antiviral | EC50 = Low μM | Effective against multiple strains |
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain signaling pathways, influencing cellular functions such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations :
- Substituent Effects : The 4-fluorobenzyl group in the target compound provides moderate electronegativity and lipophilicity compared to bulkier substituents like pyrimidin-4-yl or electron-withdrawing groups like nitro (e.g., 3-nitrobenzyl analog) .
- Stability : The dihydrochloride salt form enhances aqueous solubility and stability, critical for pharmaceutical applications .
Biological Activity
1-(4-Fluorobenzyl)piperidin-3-amine dihydrochloride is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 281.19 g/mol. Its structure features a piperidine ring substituted with a 4-fluorobenzyl group, which enhances its lipophilicity and stability, making it suitable for various biological interactions.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria, in a dose-dependent manner. This suggests potential therapeutic applications for treating malaria and possibly other parasitic diseases.
- Neurological Disorders : Research indicates that derivatives of piperidine, including this compound, may have effects on neurological disorders such as Alzheimer's disease and schizophrenia. The interaction with neurotransmitter receptors highlights its potential as a neuroleptic drug .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound is involved in studies related to enzyme inhibition, particularly targeting enzymes associated with neurotransmitter metabolism .
- Receptor Binding : It has shown affinity for serotoninergic (5-HT) and dopaminergic receptors (D1, D2, D4), indicating its potential role in modulating neurochemical pathways relevant to mood disorders and psychosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-(4-Chlorobenzyl)piperidin-3-amine | Contains chlorine instead of fluorine | Different reactivity due to halogen substitution |
| 1-(4-Bromobenzyl)piperidin-3-amine | Contains bromine instead of fluorine | Altered chemical properties affecting interactions |
| 1-(4-Methylbenzyl)piperidin-3-amine | Contains a methyl group instead of halogen | Different lipophilicity and potential biological effects |
The presence of the fluorine atom in this compound enhances its stability and specificity in biological interactions compared to its counterparts.
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound:
- Antiproliferative Effects : In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against cancer cell lines, suggesting avenues for cancer therapy development .
- Neuropharmacological Studies : Investigations into the binding affinity and selectivity for various receptors have revealed that this compound may induce fewer extrapyramidal symptoms compared to traditional antipsychotics like haloperidol, making it a candidate for further clinical evaluation .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-fluorobenzyl proton signals at δ 7.2–7.4 ppm, piperidine NH₂ at δ 1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 253.1 (free base) and chloride adducts for the dihydrochloride form .
- X-ray Diffraction (XRD) : Resolve stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .
What are the solubility and stability profiles of this compound under experimental conditions?
Basic Research Question
- Solubility : Highly soluble in water (>50 mg/mL at 25°C due to dihydrochloride salt) and polar solvents (DMSO, methanol). Low solubility in non-polar solvents (e.g., hexane) .
- Stability : Stable at room temperature in dry, dark conditions for >6 months. Degrades above 150°C (DSC data). Avoid prolonged exposure to light or acidic/alkaline conditions .
How can researchers design experiments to study its interactions with neurotransmitter receptors?
Advanced Research Question
- Target Identification : Prioritize receptors like serotonin (5-HT) or dopamine receptors due to structural similarity to known piperidine-based ligands .
- Assay Design :
- Binding Assays : Use radiolabeled ligands (e.g., [³H]-Ketanserin for 5-HT₂A) with HEK293 cells expressing target receptors. Calculate IC₅₀ via competitive binding curves .
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess agonist/antagonist activity .
How should researchers resolve contradictory data regarding its biological activity across studies?
Advanced Research Question
- Variable Analysis : Control for substituent effects (e.g., fluorobenzyl vs. trifluoromethyl analogs alter steric/electronic profiles) .
- Experimental Replication : Validate assays across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify consensus targets .
What computational strategies can predict its reactivity and metabolite pathways?
Advanced Research Question
- Quantum Mechanics (QM) : Use Gaussian09 at the B3LYP/6-31G* level to model reaction pathways (e.g., oxidation at the piperidine nitrogen) .
- Molecular Dynamics (MD) : Simulate binding modes with G-protein-coupled receptors (GPCRs) using AMBER22. Prioritize docking poses with ΔG < -8 kcal/mol .
- ADMET Prediction : Employ SwissADME to forecast metabolic sites (e.g., CYP3A4-mediated N-dealkylation) and toxicity alerts .
What methodologies are effective for separating enantiomers, if present?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, 4.6 × 250 mm) with hexane/isopropanol (85:15) at 1 mL/min. Monitor retention times (tR) for enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during alkylation to control stereochemistry at the piperidine C3 position .
How can researchers establish in vitro toxicity profiles for this compound?
Advanced Research Question
- Cytotoxicity Screening : Use MTT assays on HepG2 cells (48-hour exposure, IC₅₀ > 100 μM considered low risk) .
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ < 10 μM indicates high liability) .
- Ames Test : Pre-incubation method with S. typhimurium TA98/TA100 to evaluate mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
